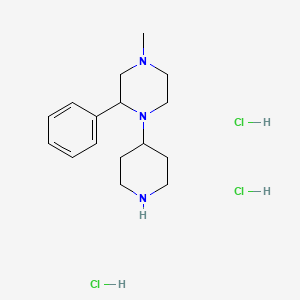

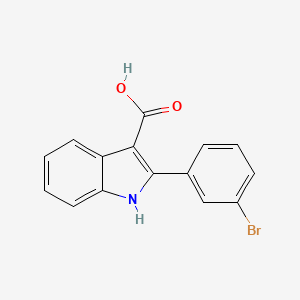

2-(3-Bromphenyl)-1H-Indol-3-carbonsäure

Übersicht

Beschreibung

2-(3-bromophenyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10BrNO2 and its molecular weight is 316.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-bromophenyl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenyl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Borinsäurederivaten

Borinsäuren und ihre Derivate sind in der modernen organischen Chemie von entscheidender Bedeutung für den Aufbau von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. 2-(3-Bromphenyl)-1H-Indol-3-carbonsäure kann zur Synthese von Borinsäurederivaten verwendet werden, die in Kreuzkupplungsreaktionen und Katalyse eingesetzt werden. Diese Verbindungen finden aufgrund ihrer verstärkten Lewis-Acidität auch Anwendungen in der medizinischen Chemie, Polymer- und Optoelektronikmaterialien .

Aurora A-Kinase-Hemmung

Diese Verbindung wurde als neuartiger und selektiver Aurora A-Kinase-Hemmstoff identifiziert. Sie zeigt Apoptose-Eigenschaften, die für die Entwicklung und Synthese neuer Pharmazeutika von Bedeutung sind. Die Fähigkeit der Verbindung, die Aurora A-Kinase zu hemmen, kann in der Krebsforschung genutzt werden, wo sie zur Entwicklung neuer Krebstherapien beitragen kann .

Organoborverbindungen in der Katalyse

Organoborverbindungen, wie z. B. solche, die von This compound abgeleitet sind, sind in der Katalyse von großer Bedeutung. Sie werden in verschiedenen Querschnittsbereichen eingesetzt, darunter Materialwissenschaften, Biologie, Bildgebung und mehr. Ihre Neigung zur Koordination mit Alkoholen und Aminoalkoholen macht sie zu geeigneten Katalysatoren für die regioselektive Funktionalisierung von Diolen und Kohlenhydraten .

Entwicklung von bioaktiven Verbindungen

Die strukturellen Eigenschaften von This compound machen sie zu einem Kandidaten für die Entwicklung von bioaktiven Verbindungen. Ihr Potenzial für die Koordination und die Bildung stabiler Komplexe mit anderen Molekülen kann bei der Entwicklung von Medikamenten mit spezifischen biologischen Aktivitäten genutzt werden .

Synthese von Phthalocyaninen

Diese Verbindung wird bei der Synthese und Charakterisierung von monoisomeren Phthalocyaninen und Phthalocyanin-Fullerene-Dyaden verwendet. Diese sind im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung optoelektronischer Geräte, aufgrund ihrer einzigartigen elektronischen Eigenschaften von Bedeutung .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-10-5-3-4-9(8-10)14-13(15(18)19)11-6-1-2-7-12(11)17-14/h1-8,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGROSKJCWFTBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251953 | |

| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098340-10-3 | |

| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)